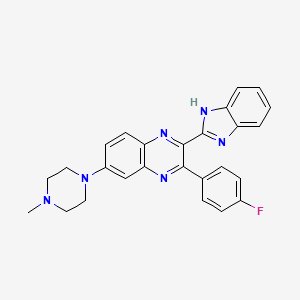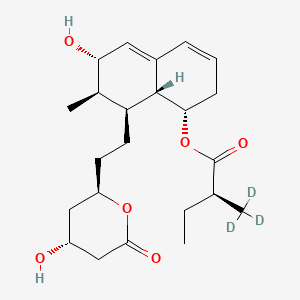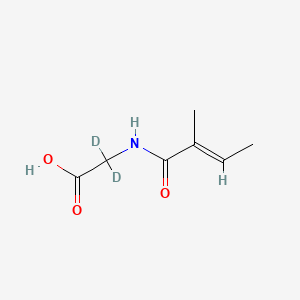
Ercalcitriol-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ercalcitriol-13C,d3, also known as 1α,25-Dihydroxy Vitamin D2-13C,d3, is a labeled analog of Ercalcitriol. Ercalcitriol is an active metabolite of vitamin D2, which plays a crucial role in calcium homeostasis and bone health. The labeling with carbon-13 and deuterium makes this compound a valuable tool in scientific research, particularly in the study of metabolic pathways and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ercalcitriol-13C,d3 involves the incorporation of stable isotopes, carbon-13, and deuterium, into the Ercalcitriol molecule. The synthetic route typically starts with the precursor vitamin D2, which undergoes a series of hydroxylation reactions to form 1α,25-Dihydroxy Vitamin D2. The incorporation of isotopes is achieved through specific chemical reactions that replace hydrogen atoms with deuterium and carbon-12 atoms with carbon-13.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced techniques to ensure high purity and yield. The process includes the use of specialized reactors and controlled conditions to facilitate the incorporation of isotopes. The final product is purified using chromatographic techniques to remove any impurities and ensure the desired isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
Ercalcitriol-13C,d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the molecule can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of double bonds results in saturated compounds.
Scientific Research Applications
Ercalcitriol-13C,d3 is widely used in scientific research due to its labeled isotopes, which allow for precise tracking and analysis. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of vitamin D metabolism.
Biology: Helps in studying the role of vitamin D in cellular processes and its impact on gene expression.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of vitamin D analogs.
Industry: Employed in the development of new vitamin D-based therapies and supplements.
Mechanism of Action
Ercalcitriol-13C,d3 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate homeostasis. Upon binding to VDR, the complex interacts with the retinoid X receptor (RXR) to form a heterodimer, which then binds to vitamin D response elements in the DNA. This binding modulates the transcription of target genes, leading to the regulation of calcium absorption in the intestine, bone mineralization, and other physiological processes.
Comparison with Similar Compounds
Ercalcitriol-13C,d3 is unique due to its isotopic labeling, which distinguishes it from other vitamin D analogs. Similar compounds include:
Calcitriol (1α,25-Dihydroxy Vitamin D3): The active form of vitamin D3, which also binds to VDR and regulates calcium homeostasis.
Alfacalcidol (1α-Hydroxy Vitamin D3): A synthetic analog of vitamin D3 used in the treatment of osteoporosis and other bone disorders.
Paricalcitol (19-nor-1α,25-Dihydroxy Vitamin D2): A synthetic analog of vitamin D2 used to treat secondary hyperparathyroidism.
This compound’s isotopic labeling provides a distinct advantage in research applications, allowing for more precise tracking and analysis compared to its unlabeled counterparts.
Properties
Molecular Formula |
C28H44O3 |
|---|---|
Molecular Weight |
432.7 g/mol |
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-6-methyl-5-(trideuterio(113C)methyl)hept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1/i2+1D3 |
InChI Key |
ZGLHBRQAEXKACO-YPJIJDDZSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)C(C)(C)O |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid](/img/structure/B12407659.png)
![(E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B12407669.png)



![N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12407689.png)



![2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate](/img/structure/B12407704.png)



